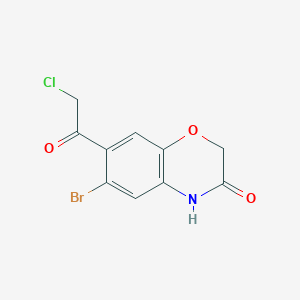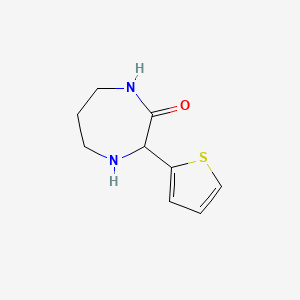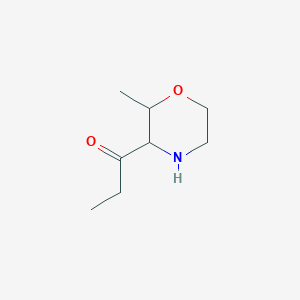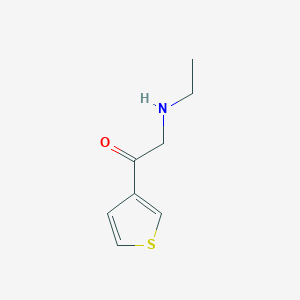
6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound with the molecular formula C10H7BrClNO3. It is a member of the benzoxazinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one with chloroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in chemical biology research to study enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared with other benzoxazinone derivatives such as:
6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the chloroacetyl group, which may result in different biological activities.
7-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the bromine atom, which may affect its binding affinity and reactivity.
The presence of both the bromine and chloroacetyl groups in this compound makes it unique and potentially more versatile in its applications.
Eigenschaften
Molekularformel |
C10H7BrClNO3 |
|---|---|
Molekulargewicht |
304.52 g/mol |
IUPAC-Name |
6-bromo-7-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H7BrClNO3/c11-6-2-7-9(16-4-10(15)13-7)1-5(6)8(14)3-12/h1-2H,3-4H2,(H,13,15) |
InChI-Schlüssel |
KEDYORRQGFDNHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)


![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)


![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)


methanol](/img/structure/B13172399.png)
